molecular formula C17H33NO4 B2802476 Boc-L-Me2Aund-OH CAS No. 2389078-64-0

Boc-L-Me2Aund-OH

Cat. No.: B2802476
CAS No.: 2389078-64-0
M. Wt: 315.454
InChI Key: CWBDRWNFANKWSD-AWEZNQCLSA-N
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Description

. This compound is commonly used in organic synthesis, particularly in the protection of amino groups.

Chemical Reactions Analysis

Boc-L-Me2Aund-OH undergoes various chemical reactions, including:

Scientific Research Applications

Boc-L-Me2Aund-OH is widely used in scientific research, particularly in the fields of chemistry and biology. It is used in the synthesis of peptides and other complex molecules where the protection of amino groups is necessary . In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients. The compound is also used in the development of new materials and in various industrial applications .

Mechanism of Action

The primary function of Boc-L-Me2Aund-OH is to protect amino groups during chemical synthesis. The Boc group is introduced to the amino group, rendering it inert to further reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required. The Boc group can be removed under acidic conditions, restoring the reactivity of the amino group .

Comparison with Similar Compounds

Boc-L-Me2Aund-OH is similar to other Boc-protected amino acids and amines. Some similar compounds include:

  • Boc-L-phenylalanine
  • Boc-L-alanine
  • Boc-L-lysine

These compounds also use the Boc group to protect amino groups during synthesis. this compound is unique due to its specific structure and properties, making it suitable for particular applications in organic synthesis .

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBDRWNFANKWSD-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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